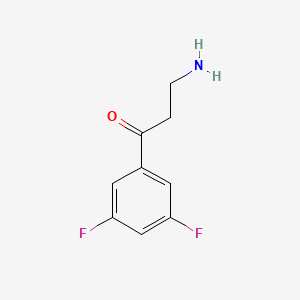
5-Fluoro-4-methyl-3-nitrobenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-methyl-3-nitrobenzene-1,2-diamine is an organic compound with the molecular formula C7H8FN3O2 It is a derivative of benzene, featuring fluorine, methyl, nitro, and diamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-3-nitrobenzene-1,2-diamine typically involves multiple steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and fluorination processes, followed by purification steps to isolate the desired product. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methyl-3-nitrobenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine groups to nitro groups.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Halogenating agents like fluorine gas (F2) or sulfur tetrafluoride (SF4) can be used for fluorination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-Fluoro-4-methyl-3-nitrobenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methyl-3-nitrobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups can form specific interactions with these targets, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methyl-1-nitrobenzene: Similar structure but lacks the diamine groups.
5-Fluoro-1,3-dimethyl-2-nitrobenzene: Contains an additional methyl group compared to 5-Fluoro-4-methyl-3-nitrobenzene-1,2-diamine.
Uniqueness
This compound is unique due to the presence of both fluorine and diamine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H8FN3O2 |
|---|---|
Molecular Weight |
185.16 g/mol |
IUPAC Name |
5-fluoro-4-methyl-3-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C7H8FN3O2/c1-3-4(8)2-5(9)6(10)7(3)11(12)13/h2H,9-10H2,1H3 |
InChI Key |
LXZVMFAPGJRIBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


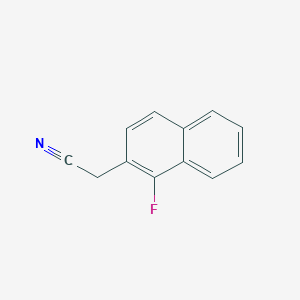
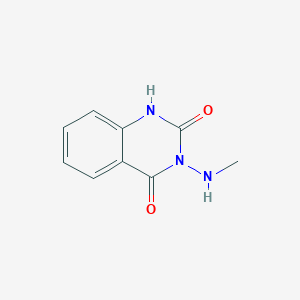
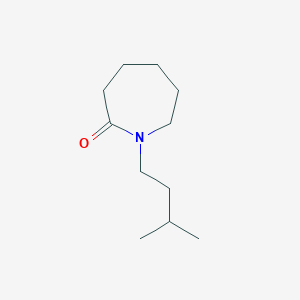
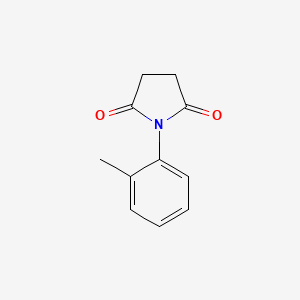


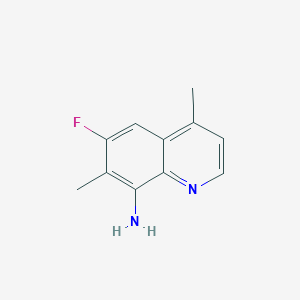



![1-Thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B11907752.png)

